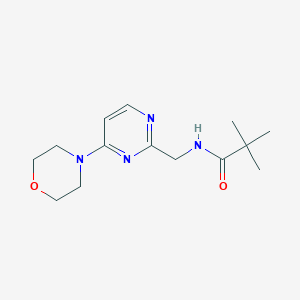

N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide

Description

N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide is a chemical compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of anti-inflammatory agents .

Properties

IUPAC Name |

2,2-dimethyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)13(19)16-10-11-15-5-4-12(17-11)18-6-8-20-9-7-18/h4-5H,6-10H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZMQQXVASHTRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=NC=CC(=N1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide involves several steps. One common method includes the reaction of 4-morpholinopyrimidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical entities.

Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide involves its interaction with specific molecular targets. It has been found to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides. This inhibition is achieved through the compound’s binding to the active sites of inducible nitric oxide synthase (iNOS) and COX-2, leading to a reduction in the inflammatory response .

Comparison with Similar Compounds

N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide can be compared with other morpholinopyrimidine derivatives, such as:

2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol: This compound also exhibits anti-inflammatory properties but differs in its chemical structure and specific biological activity.

2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol: Another derivative with similar anti-inflammatory effects, but with variations in its molecular interactions and potency.

These comparisons highlight the uniqueness of N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide in terms of its specific chemical structure and biological activity.

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of enzyme inhibition and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide is derived from a morpholinopyrimidine scaffold, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of morpholinopyrimidine derivatives with pivaloyl chloride, resulting in the formation of the target amide compound. The structure can be represented as follows:

Enzyme Inhibition

Recent studies have evaluated the inhibitory effects of N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide on various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease.

| Enzyme | Inhibition Percentage | Binding Energy (kcal/mol) |

|---|---|---|

| Acetylcholinesterase (AChE) | 85% | -7.5 |

| Butyrylcholinesterase (BChE) | 85% | -7.6 |

| Urease | 73.8% | N/A |

| Alpha Amylase | 57.9% | N/A |

The compound demonstrated significant inhibition against AChE and BChE, which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. The binding energies indicate strong interactions between the compound and these enzymes, suggesting its potential as a therapeutic agent.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding orientation of N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide with target enzymes. These studies reveal that the compound forms stable complexes, which is indicative of its efficacy as an enzyme inhibitor. The calculated binding energies further support its potential utility in drug development.

Case Studies

Several case studies have highlighted the therapeutic implications of compounds similar to N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide:

- Neurodegenerative Disorders : A study investigated the effects of morpholinopyrimidine derivatives on cognitive functions in animal models of Alzheimer's disease. The results showed improvements in memory retention and reduced levels of neuroinflammation, attributed to the inhibition of AChE activity.

- Diabetes Management : Another case study explored the role of pivalamide derivatives in glucose metabolism regulation. The findings suggested that these compounds could modulate insulin signaling pathways, offering a novel approach to diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.